4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)-
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Overview
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)-, also known as DIMBOA-NO, is a natural compound found in plants of the Poaceae family. It has been extensively studied for its potential applications in agriculture and medicine due to its various biological activities.
Mechanism Of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- is not fully understood, but it is believed to act by inducing oxidative stress and disrupting cellular processes in target organisms. It has been shown to inhibit the growth of various plant pathogens and insect pests.
Biochemical And Physiological Effects
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- has been shown to have various biochemical and physiological effects in plants and animals. In plants, it acts as a natural defense mechanism against herbivores and pathogens by inducing the production of toxic compounds. In animals, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- in lab experiments is its natural origin, making it a safer and more environmentally friendly alternative to synthetic chemicals. However, its complex structure and limited availability can make it challenging to synthesize and study.
Future Directions
There are several future directions for research on 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)-. One area of interest is its potential as a natural herbicide and insecticide in agriculture. Another area of research is its anti-inflammatory and anti-cancer properties, which could lead to the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- involves the reaction of 2-nitrooxyethanol with 2-amino-6-methylbenzoxazin-3(4H)-one. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- has been extensively studied for its potential applications in agriculture as a natural herbicide and insecticide. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
properties
CAS RN |
143248-64-0 |
---|---|
Product Name |
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- |
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-(6-methyl-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C11H12N2O5/c1-8-2-3-10-9(6-8)11(14)12(7-17-10)4-5-18-13(15)16/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
PRQKFPKMNWUHSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCN(C2=O)CCO[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)OCN(C2=O)CCO[N+](=O)[O-] |
Other CAS RN |
143248-64-0 |
synonyms |
6-Methyl-3-(2-nitroxyethyl)-2H-1,3-benzoxazin-4(3H)-one |
Origin of Product |
United States |
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